molecular formula C22H12ClNO7 B4880543 [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-nitrobenzoate

[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-nitrobenzoate

Cat. No.: B4880543
M. Wt: 437.8 g/mol
InChI Key: FBUKRAWCLSPJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-nitrobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenoxy group, a chromen-4-one core, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where 2-chlorophenol reacts with the chromen-4-one intermediate in the presence of a suitable base like potassium carbonate.

    Esterification with 2-Nitrobenzoic Acid: The final step involves the esterification of the intermediate with 2-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-4-one core, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.

    Substitution: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Research includes its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with specific biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-nitrobenzoate involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] benzoate: Lacks the nitro group, which may result in different biological activity.

    [3-(2-Bromophenoxy)-4-oxochromen-7-yl] 2-nitrobenzoate: Substitution of chlorine with bromine can alter the compound’s reactivity and interactions.

    [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate: Position of the nitro group on the benzoate moiety can influence the compound’s properties.

Uniqueness

The presence of both the chlorophenoxy group and the nitrobenzoate ester in [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-nitrobenzoate provides a unique combination of electronic and steric effects, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity distinguish it from similar compounds.

Properties

IUPAC Name

[3-(2-chlorophenoxy)-4-oxochromen-7-yl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClNO7/c23-16-6-2-4-8-18(16)31-20-12-29-19-11-13(9-10-15(19)21(20)25)30-22(26)14-5-1-3-7-17(14)24(27)28/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUKRAWCLSPJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.